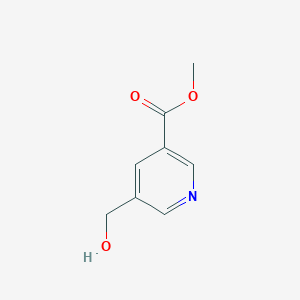

Methyl 5-(hydroxymethyl)nicotinate

Descripción general

Descripción

Methyl 5-(hydroxymethyl)nicotinate is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. It is a compound that can be synthesized and modified to produce various derivatives with potential biological activities. The compound is structurally characterized by the presence of a pyridine ring substituted with a carboxylate ester and a hydroxymethyl group.

Synthesis Analysis

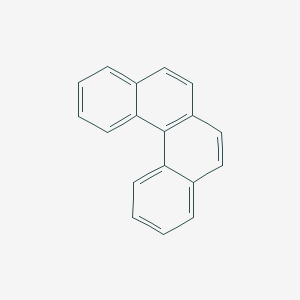

The synthesis of derivatives related to Methyl 5-(hydroxymethyl)nicotinate involves various chemical reactions. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a related compound, was achieved and its structure was confirmed using XRD, GC–MS analysis, element analysis, and NMR spectroscopy . Similarly, the preparation of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives, which are structurally related, was conducted to evaluate their binding to 5-HT3 and dopamine D2 receptors . Methyl nicotinate, another related compound, was prepared by esterification of nicotinic acid and confirmed by NMR and Mass spectroscopy .

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 5-(hydroxymethyl)nicotinate is characterized by the presence of a pyridine ring. The structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined using various spectroscopic methods . The structure of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives was also elucidated to understand their interaction with receptors .

Chemical Reactions Analysis

The chemical reactions involving Methyl 5-(hydroxymethyl)nicotinate derivatives include cytochrome P450-catalyzed reactions such as 5'-hydroxylation and N-demethylation of nicotine . These reactions proceed through a two-state stepwise process involving a hydrogen atom transfer followed by a recombination step . The synthesis of substituted methyl pyridinecarboxylates also involves general methods for preparing various derivatives from readily available starting materials .

Physical and Chemical Properties Analysis

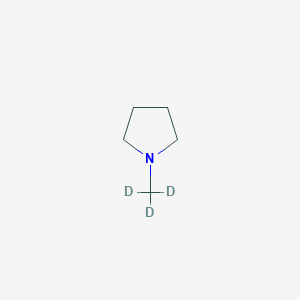

The physical and chemical properties of Methyl 5-(hydroxymethyl)nicotinate derivatives can be inferred from related compounds. Methyl nicotinate, for example, was obtained as a white powder with a melting point of 40-42°C and was evaluated for its antinociceptive activity . The preparation of deuterium-labeled nicotinic acid from methyl 5-bromonicotinate through palladium-catalyzed deuterolysis also sheds light on the physical properties and reactivity of such compounds .

Aplicaciones Científicas De Investigación

Epigenetic Modifications in Ocular Tissues DNA hydroxymethylation is pivotal in cell differentiation, and the genomic abundance and function of 5-hydroxymethylcytosine (5-hmC) in ocular tissues like the choroid have been explored. The choroid, rich in blood vessels, supplies oxygen and nutrients to the retina. Melanocytes and stromal fibroblasts in this tissue exhibit high levels of DNA hydroxymethylation, indicative of its epigenetic regulation role. Further, oxygen concentration variations impact the abundance of this epigenetic mark, suggesting environmental factors influence epigenetic modifications in ocular tissues (Pomerleau et al., 2021).

Hydroxymethylation in Embryonic Stem Cells Embryonic stem (ES) cells exhibit dynamic regulation of 5-hydroxymethylcytosine (5hmC), an oxidation product of 5-methylcytosine (5mC). This regulation is crucial for maintaining pluripotency and lineage commitment during differentiation. Notably, the balance between 5mC and 5hmC differs across genomic regions, influencing gene expression levels and the propensity of ES cells for lineage differentiation. Thus, hydroxymethylation plays a critical role in the genome's epigenetic landscape, impacting pluripotency and lineage commitment in ES cells (Ficz et al., 2011).

Role in Cardiomyocyte Gene Expression DNA hydroxymethylation, specifically 5-hydroxymethylcytosine (5-hmC), is involved in the epigenetic regulation of cardiomyocyte gene expression during heart development and disease. This modification marks highly expressed genes and distal regulatory regions, signifying its role in transcriptional networks. In pathological hypertrophy, a shift towards a neonatal 5-hmC distribution pattern occurs, underlining its significance in cardiac biology and disease. The ten-eleven translocation 2 (TET2) enzyme's involvement in depositing 5-hmC on specific cardiac genes further emphasizes the complex regulatory mechanisms at play in heart development and disease (Greco et al., 2016).

Neurodevelopment and Neurological Disorders DNA hydroxymethylation, particularly 5-hydroxymethylcytosine, is involved in neurodevelopment and is implicated in neurological disorders like Alzheimer's disease. This epigenetic mark, abundant in the brain, undergoes dynamic changes during neurodevelopment and is associated with neurodevelopmental genes. Genome-wide studies on DNA hydroxymethylation have highlighted its critical role in brain development and its potential contributions to the molecular pathogenesis of neurodevelopmental disorders (Wang et al., 2012).

Safety And Hazards

“Methyl 5-(hydroxymethyl)nicotinate” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-2-6(5-10)3-9-4-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSXEOUOALNTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570943 | |

| Record name | Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(hydroxymethyl)nicotinate | |

CAS RN |

129747-52-0 | |

| Record name | Methyl 5-(hydroxymethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(hydroxymethyl)nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)